REACTION_CXSMILES
|
C1[C:6]([OH:7])=[CH:5]C=CC=1C.C1[C:14]([OH:15])=CC=C(C)C=1.C1([N:23]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31]C=2)[C@H:24](C(O)=O)C)C=CC=CC=1.[NH2:35]C1C=CC=CC=1>N1C=CC=CC=1.CO>[N:23]1[CH:29]=[CH:34][CH:33]=[C:32]([CH3:31])[CH:24]=1.[CH:6](=[O:7])[CH3:5].[CH2:14]=[O:15].[NH3:35]
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=C(C=CC=C1O)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=CC(=CC=C1O)C
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Name
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diphenylalanine
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)N([C@@H](C)C(=O)O)C1=CC=CC=C1
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Name
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Quantity
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Type
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product
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Smiles
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C(C)=O
|
Name
|
|
Type
|
product
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Smiles
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C=O
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Name
|
|
Type
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product
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Smiles
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N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1[C:6]([OH:7])=[CH:5]C=CC=1C.C1[C:14]([OH:15])=CC=C(C)C=1.C1([N:23]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31]C=2)[C@H:24](C(O)=O)C)C=CC=CC=1.[NH2:35]C1C=CC=CC=1>N1C=CC=CC=1.CO>[N:23]1[CH:29]=[CH:34][CH:33]=[C:32]([CH3:31])[CH:24]=1.[CH:6](=[O:7])[CH3:5].[CH2:14]=[O:15].[NH3:35]
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Name
|
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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C1=C(C=CC=C1O)C
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Name
|
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C1=CC(=CC=C1O)C
|
Name
|
diphenylalanine
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
C1(=CC=CC=C1)N([C@@H](C)C(=O)O)C1=CC=CC=C1
|
Name
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Quantity
|
0 (± 1) mol
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
|
Type
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solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1[C:6]([OH:7])=[CH:5]C=CC=1C.C1[C:14]([OH:15])=CC=C(C)C=1.C1([N:23]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31]C=2)[C@H:24](C(O)=O)C)C=CC=CC=1.[NH2:35]C1C=CC=CC=1>N1C=CC=CC=1.CO>[N:23]1[CH:29]=[CH:34][CH:33]=[C:32]([CH3:31])[CH:24]=1.[CH:6](=[O:7])[CH3:5].[CH2:14]=[O:15].[NH3:35]
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=C(C=CC=C1O)C
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C1=CC(=CC=C1O)C
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Name
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diphenylalanine
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
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C1(=CC=CC=C1)N([C@@H](C)C(=O)O)C1=CC=CC=C1
|
Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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N1=CC=CC=C1
|
Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1[C:6]([OH:7])=[CH:5]C=CC=1C.C1[C:14]([OH:15])=CC=C(C)C=1.C1([N:23]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31]C=2)[C@H:24](C(O)=O)C)C=CC=CC=1.[NH2:35]C1C=CC=CC=1>N1C=CC=CC=1.CO>[N:23]1[CH:29]=[CH:34][CH:33]=[C:32]([CH3:31])[CH:24]=1.[CH:6](=[O:7])[CH3:5].[CH2:14]=[O:15].[NH3:35]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=C(C=CC=C1O)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=CC(=CC=C1O)C
|
Name
|
diphenylalanine
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
C1(=CC=CC=C1)N([C@@H](C)C(=O)O)C1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1[C:6]([OH:7])=[CH:5]C=CC=1C.C1[C:14]([OH:15])=CC=C(C)C=1.C1([N:23]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31]C=2)[C@H:24](C(O)=O)C)C=CC=CC=1.[NH2:35]C1C=CC=CC=1>N1C=CC=CC=1.CO>[N:23]1[CH:29]=[CH:34][CH:33]=[C:32]([CH3:31])[CH:24]=1.[CH:6](=[O:7])[CH3:5].[CH2:14]=[O:15].[NH3:35]
|
Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=C(C=CC=C1O)C
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1=CC(=CC=C1O)C
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Name
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diphenylalanine
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)N([C@@H](C)C(=O)O)C1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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reactant
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Smiles
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NC1=CC=CC=C1
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C
|
Name
|
|
Type
|
product
|
Smiles
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C(C)=O
|
Name
|
|
Type
|
product
|
Smiles
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C=O
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |